Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Description

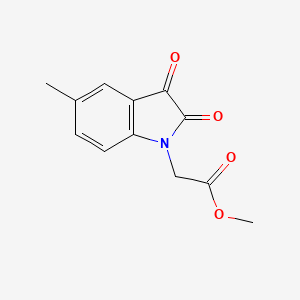

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate (CAS: 620931-23-9) is an indole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features a 5-methyl-substituted indole core with 2,3-diketone groups and a methyl ester side chain.

Properties

IUPAC Name |

methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-3-4-9-8(5-7)11(15)12(16)13(9)6-10(14)17-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAINFNVQQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid under reflux in methanol can be employed .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Electrophilic substitution is common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate exhibits a range of biological activities that make it a candidate for further research in drug development. Some notable findings include:

- Anticonvulsant Properties : Preliminary studies suggest that this compound may have anticonvulsant effects, indicating potential applications in treating epilepsy and other seizure disorders. Research has shown that similar indole derivatives can modulate neurotransmitter systems involved in seizure activity.

- Antibacterial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. This activity is attributed to its unique structural features, which may enhance its interaction with bacterial cell membranes or metabolic pathways.

- Anticancer Potential : Indole derivatives are known for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other indole-based compounds. Studies have shown that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

| Application Area | Description |

|---|---|

| Neurology | Potential use as an anticonvulsant agent for epilepsy treatment. |

| Infectious Diseases | Development as an antibacterial agent against resistant bacterial strains. |

| Oncology | Exploration as a novel anticancer agent targeting specific types of cancer cells. |

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Study on Anticonvulsant Activity : A study investigating the anticonvulsant effects of similar compounds demonstrated significant reductions in seizure frequency in animal models when treated with indole derivatives.

- Antibacterial Efficacy : Research has shown that this compound exhibits potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Biological Activity

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of indole derivatives. The synthesis typically involves the condensation of indole derivatives with acetylating agents under controlled conditions. For example, a study highlighted the use of Krapcho reaction conditions to achieve high yields of related compounds such as methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, which serves as a precursor in various synthetic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular detoxification and redox homeostasis .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human breast and pancreatic cancer cells. The compound induces apoptosis and inhibits cell growth at nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Inhibition of NQO1 : A study demonstrated that this compound effectively inhibited NQO1 activity in MIA PaCa-2 cells, leading to decreased cell survival rates. The mechanism was shown to be independent of traditional pathways associated with NQO1 inhibition, suggesting alternative modes of action .

- Cytotoxic Effects : Research involving human breast cancer cell lines revealed that this compound induced significant cytotoxicity through mechanisms involving apoptosis and necrosis. The compound's ability to disrupt mitochondrial function was noted as a critical factor in its cytotoxic profile .

- Therapeutic Applications : Given its potent biological activities, there is ongoing research into the use of this compound as a lead compound for developing novel anticancer agents. Its structural modifications are being explored to enhance its efficacy and selectivity against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.